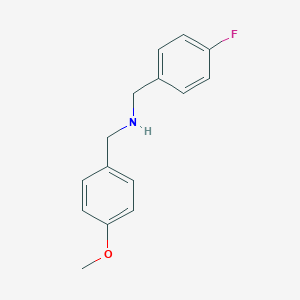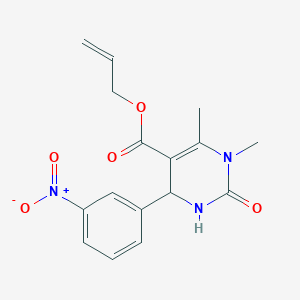![molecular formula C22H19N3O7S B187501 Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate CAS No. 5633-73-8](/img/structure/B187501.png)
Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate, commonly known as MNSPB, is a chemical compound that has gained significant attention from researchers for its potential applications in various fields. MNSPB is a sulfonamide-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of MNSPB is not fully understood. However, studies have shown that MNSPB inhibits the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. MNSPB has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and repair.
Biochemische Und Physiologische Effekte
MNSPB has been shown to have various biochemical and physiological effects. Studies have shown that MNSPB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNSPB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, MNSPB has been shown to inhibit the activity of carbonic anhydrase, which could have implications for the treatment of diseases such as glaucoma and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
MNSPB has several advantages for lab experiments, including its high solubility in organic solvents, which makes it easy to handle and purify. MNSPB is also stable under various conditions, which makes it suitable for long-term storage. However, MNSPB has some limitations, including its relatively high cost and low availability.
Zukünftige Richtungen
There are several future directions for the study of MNSPB. One potential direction is the development of MNSPB derivatives with improved anticancer and anti-inflammatory activity. Another potential direction is the study of the mechanism of action of MNSPB at the molecular level, which could provide insights into the design of more potent inhibitors of carbonic anhydrase and matrix metalloproteinases. Additionally, the use of MNSPB as a building block for the synthesis of novel materials could lead to the development of new materials with unique properties.
Synthesemethoden
MNSPB has been synthesized using various methods, including the reaction between 2-nitrobenzenesulfonamide and N-(2-amino-phenyl)benzamide in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA). The reaction mixture was stirred at room temperature for several hours, and the resulting product was purified using column chromatography. Other methods used for the synthesis of MNSPB include the reaction between 2-nitrobenzenesulfonamide and N-(2-amino-phenyl)benzoic acid, followed by esterification with methyl chloroformate.
Wissenschaftliche Forschungsanwendungen
MNSPB has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MNSPB has been investigated for its potential as an anticancer agent. Studies have shown that MNSPB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNSPB has also been studied for its potential as an anti-inflammatory agent. In biochemistry, MNSPB has been used as a probe to study the binding of sulfonamide-based compounds to proteins. In materials science, MNSPB has been studied for its potential as a building block for the synthesis of novel materials.
Eigenschaften
CAS-Nummer |
5633-73-8 |
|---|---|
Produktname |
Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate |
Molekularformel |
C22H19N3O7S |
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
methyl 2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H19N3O7S/c1-32-22(27)17-11-5-6-12-18(17)23-21(26)15-24(16-9-3-2-4-10-16)33(30,31)20-14-8-7-13-19(20)25(28)29/h2-14H,15H2,1H3,(H,23,26) |
InChI-Schlüssel |
MANSCOAOAJYIKP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




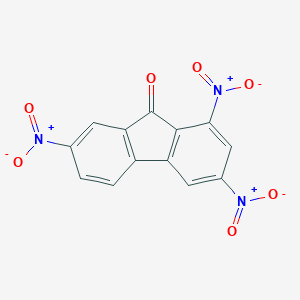
![5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B187423.png)
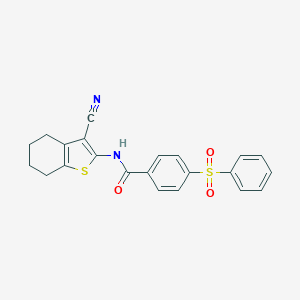
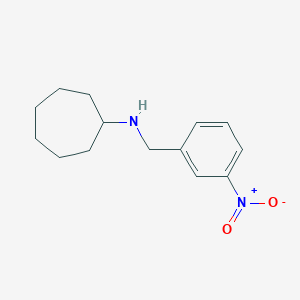
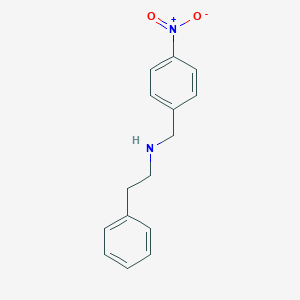
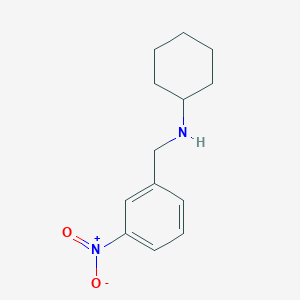
![(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B187431.png)
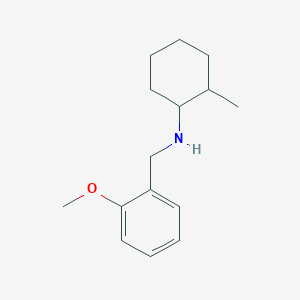
![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)
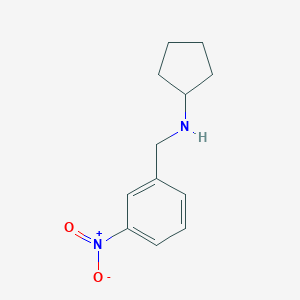
![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)
